3-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3S/c1-18-11-13-6-9(7-14-11)15-19(16,17)10-4-2-3-8(12)5-10/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUIFLOEVLXQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzenesulfonyl chloride and 2-methoxypyrimidine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional groups .
Scientific Research Applications
3-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs of 3-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide, emphasizing substituent variations and their implications:
Key Observations :
- Fluorine Substitution : The 3-fluoro group in the target compound and analogs (e.g., the PPARγ ligand in ) enhances metabolic stability and electronegativity, favoring hydrophobic interactions in receptor binding pockets .
- Heteroaromatic Moieties : The 2-methoxypyrimidine group in the target compound may improve solubility compared to bulkier substituents (e.g., thienyl-pyrazole in ) but could reduce steric complementarity with certain targets .
- Sulfonamide Linker : The sulfonamide group is conserved across analogs, suggesting a shared mechanism of hydrogen bonding with target proteins (e.g., PPARγ’s AF2 domain or Sigma-1 receptor) .
Physicochemical and Binding Properties
The methoxy group in the pyrimidine ring may increase solubility in polar solvents, whereas bulkier substituents (e.g., cyclohexylmethoxy in ) prioritize lipophilicity for membrane penetration .
Biological Activity
3-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 283.28 g/mol. The synthesis typically involves a nucleophilic attack by the amine on the sulfonyl chloride, leading to the formation of the sulfonamide bond. Key steps in the synthesis include:
- Nucleophilic Attack : The amine reacts with sulfonyl chloride.
- Formation of Sulfonamide : This reaction yields the target compound with optimized reaction conditions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various disease pathways. Compounds in this class often exhibit:
- Antimicrobial Properties : Inhibition of bacterial growth through interference with essential enzymatic functions.
- Anticancer Activity : Potential inhibition of tumor cell proliferation by targeting signaling pathways critical for cancer progression.
Case Studies and Research Findings
Research has demonstrated the compound's potential efficacy against various cancer cell lines and microbial strains. Below are key findings from relevant studies:
Applications in Research
This compound is primarily utilized in scientific research settings for:
- Medicinal Chemistry : Development of new therapeutic agents targeting specific diseases.
- Pharmaceutical Development : Exploration of its pharmacokinetic properties and therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for 3-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide, and how do reaction conditions influence yield?
Answer: The synthesis typically involves coupling a fluorobenzenesulfonyl chloride derivative with a substituted pyrimidine amine. Key steps include:
- Sulfonamide bond formation : Reacting 3-fluorobenzenesulfonyl chloride with 2-methoxy-5-aminopyrimidine under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) is used to isolate the product.
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (initial), then 25°C | Prevents side reactions (e.g., hydrolysis) |
| Solvent | Anhydrous THF or DCM | Enhances nucleophilic substitution efficiency |
| Base | Pyridine (2 eq.) | Neutralizes HCl byproduct, drives reaction completion |
Yield Optimization : Excess amine (1.2 eq.) improves sulfonamide formation. Reaction monitoring via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) is critical .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
Answer:
- NMR :
- ¹H NMR : Key signals include:
- Aromatic protons: δ 7.2–8.5 ppm (multiplet for fluorophenyl and pyrimidine rings).
- Methoxy group: δ 3.9–4.1 ppm (singlet, integrates to 3H) .
- ¹³C NMR : Fluorine-coupled carbons (e.g., C-F at ~160 ppm) and sulfonamide sulfur (C-SO₂ at ~125–135 ppm) confirm connectivity .
- Mass Spectrometry (HRMS) : Exact mass calculated for C₁₁H₁₀FN₃O₃S: 299.0432 (M+H⁺). Isotopic peaks (e.g., ³⁵Cl/³⁷Cl in impurities) must be distinguished .
- IR : Sulfonamide S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹ .
Common Pitfalls : Residual solvents (e.g., DCM) can obscure ¹H NMR signals. Deuteration or HSQC experiments resolve ambiguities .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions (e.g., cross-couplings)?
Answer:
- Reaction Pathway Modeling : Density Functional Theory (DFT) calculates activation energies for proposed mechanisms (e.g., Suzuki-Miyaura coupling at the pyrimidine ring).
- Solvent Effects : COSMO-RS simulations predict solvation energies in polar aprotic solvents (e.g., DMF), optimizing catalytic conditions .
Case Study : DFT-guided optimization of a Buchwald-Hartwig amination reduced side-product formation by 40% in similar sulfonamides .
Q. How can conflicting biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Answer: Stepwise Approach :
Dose-Response Curves : Confirm IC₅₀ values across multiple assays (e.g., kinase inhibition vs. MTT cytotoxicity). Discrepancies may indicate off-target effects .
Metabolic Stability : Assess hepatic microsome degradation (e.g., human vs. rodent) to rule out metabolite interference .
Structural Analog Comparison : Compare with analogues (e.g., 5-chloro-N-(thiophene-pentyl)benzenesulfonamide ) to identify substituent-specific trends.
Example : A 3-fluorophenyl analogue showed false-positive kinase inhibition due to aggregation; dynamic light scattering (DLS) confirmed colloidal aggregation .
Q. What strategies resolve crystallographic ambiguities in sulfonamide derivatives?
Answer:
- X-ray Crystallography :
- Challenges : Disorder in the methoxypyrimidine ring due to rotational freedom.
- Solutions :
- Low-temperature data collection (100 K) reduces thermal motion .
- TWINLAW analysis for twinned crystals (common in sulfonamides) .
- Electron Density Maps :
- Residual peaks >1.0 eÅ⁻³ near sulfur suggest protonation state or solvent inclusion .
Case Study : Refinement of N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide required SHELXL constraints for anisotropic displacement parameters .
Q. How does fluorination impact the compound’s electronic properties and binding affinity?
Answer:
-
Electrostatic Potential Maps : Fluorine’s electron-withdrawing effect increases sulfonamide’s acidity (pKa ~9–10 vs. ~12 for non-fluorinated analogues), enhancing hydrogen bonding .
-
SAR Studies :
Substituent Binding Affinity (Ki, nM) Notes 3-Fluoro 15 ± 2 Optimal for target engagement 4-Fluoro 120 ± 10 Steric clash in active site H (no F) >1000 Low affinity
Fluorine’s gauche effect also rigidifies the benzenesulfonamide moiety, improving entropic binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
